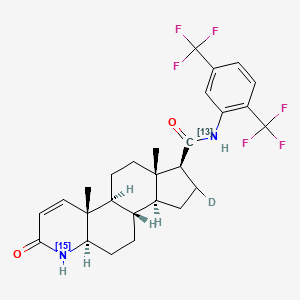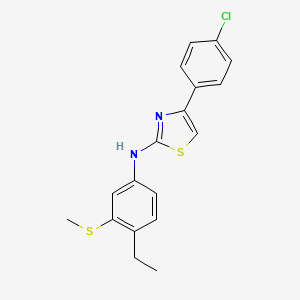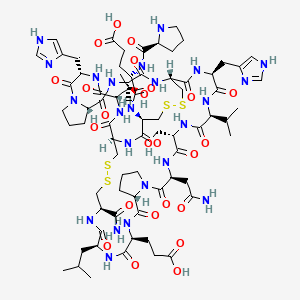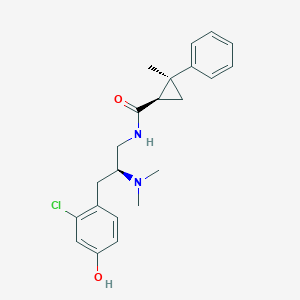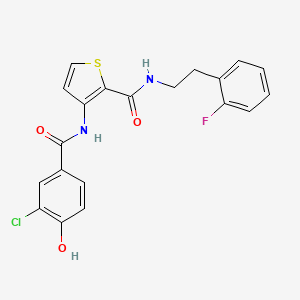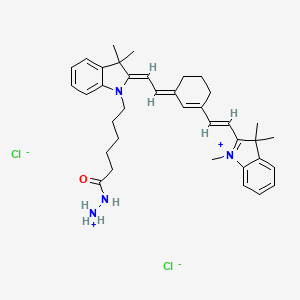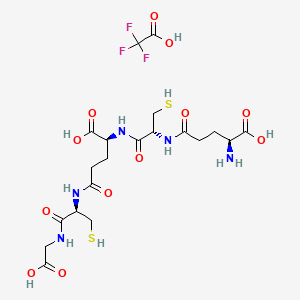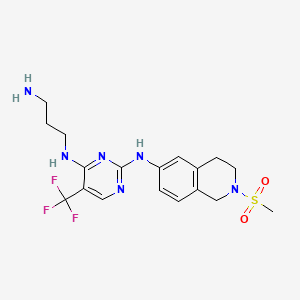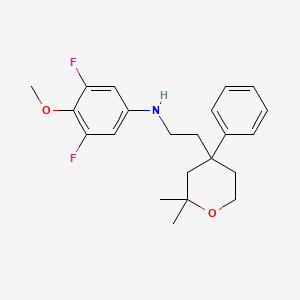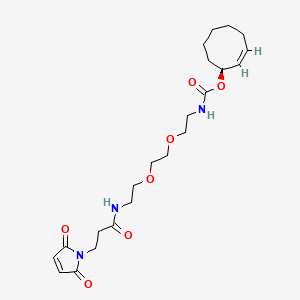
MC-EVCit-PAB-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-EVCit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of the linker MC-EVCit-PAB and the potent tubulin polymerization inhibitor monomethyl auristatin E (MMAE). This compound is primarily used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-EVCit-PAB-MMAE involves the conjugation of the linker MC-EVCit-PAB to the cytotoxic agent MMAE. The process typically includes the following steps:
Activation of the Linker: The linker MC-EVCit-PAB is activated using appropriate reagents to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized in reactors, ensuring consistent quality.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
化学反应分析
Types of Reactions
MC-EVCit-PAB-MMAE undergoes various chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the linker site.
Reduction: Reduction reactions can occur, affecting the linker and the cytotoxic agent.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: The major products include the free linker and MMAE.
Oxidation: Oxidized derivatives of the linker and MMAE.
Reduction: Reduced forms of the linker and MMAE
科学研究应用
MC-EVCit-PAB-MMAE has several scientific research applications, including:
Cancer Research: Used in the development of targeted cancer therapies, particularly in ADCs.
Cell Biology: Studying the effects of tubulin polymerization inhibition on cell division.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of ADCs.
Drug Development: Used as a model compound for developing new ADCs with improved efficacy and safety profiles .
作用机制
MC-EVCit-PAB-MMAE exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
相似化合物的比较
MC-EVCit-PAB-MMAE is compared with other similar compounds, such as:
MC-vc-PAB-MMAE: Similar linker but different conjugation chemistry.
MC-VC-PAB-MMAE: Another variant with a different linker structure.
MC-VC-PAB-SN38: Uses a different cytotoxic agent, SN38, instead of MMAE.
Uniqueness
This compound is unique due to its specific linker chemistry, which provides stability and controlled release of MMAE, enhancing its therapeutic efficacy and safety profile .
属性
分子式 |
C73H112N12O18 |
|---|---|
分子量 |
1445.7 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI 键 |
KPTRUCATMPLMGA-KHKJXGKZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


